molecular formula C11H19N3O2S B8462041 tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate

tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate

Cat. No.: B8462041
M. Wt: 257.35 g/mol
InChI Key: YJGZRLXOBZPQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate is a synthetic organic compound that features a thiazole ring, an amino group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Attachment of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiazole derivative.

    Formation of the Carbamate Ester: The final step involves the reaction of the amino-thiazole intermediate with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can yield dihydrothiazoles.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents, particularly as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as pesticides or herbicides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the carbamate ester can form covalent bonds with nucleophilic residues in the active site of enzymes. This dual interaction enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate is unique due to the presence of both a thiazole ring and a carbamate ester in its structure. This combination allows for versatile chemical reactivity and the potential for diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H19N3O2S

Molecular Weight

257.35 g/mol

IUPAC Name

tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate

InChI

InChI=1S/C11H19N3O2S/c1-11(2,3)16-10(15)14-6-4-5-12-9-13-7-8-17-9/h7-8H,4-6H2,1-3H3,(H,12,13)(H,14,15)

InChI Key

YJGZRLXOBZPQKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC1=NC=CS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (3-bromopropyl)-carbamic acid 1,1-dimethylethyl ester (1.2 g, 5.0 mmol) and 2-aminothiazole (1.0 g, 10 mmol, 2 equiv.) in DMF 20 (mL) was added Cs2CO3 (2.5 g, 7.7 mmol, 1.5 equiv.). The resulting mixture was heated at 85° C. under N2 overnight. The reaction mixture was diluted with ethyl acetate (200 mL), washed with water (3×200 mL), and brine (200 mL). The organic phase was dried over Na2SO4, then concentrated in vacuo to afford an oil. The crude product was purified by chromatography (SiO2) using hexane/ethyl acetate to afford the title compound as a light yellow solid (300 mg).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.